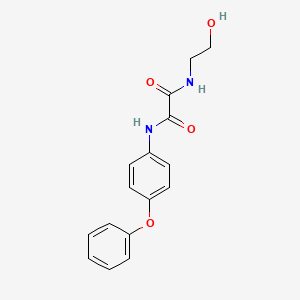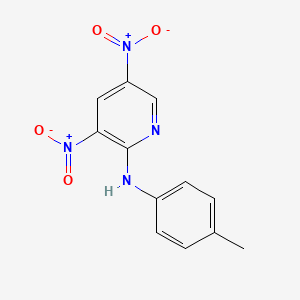
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide, also known as MTT, is a commonly used dye in scientific research. It is used to assess cell viability and proliferation in a variety of cell-based assays. MTT is a yellow tetrazolium salt that is reduced by living cells to form a purple formazan product.
科学的研究の応用
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is widely used in cell-based assays to assess cell viability and proliferation. The assay is based on the ability of living cells to reduce 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells in the sample. This assay is commonly used in drug discovery, toxicity testing, and basic research.
作用機序
The mechanism of action of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is based on its reduction by living cells to form a purple formazan product. The reduction of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is mediated by mitochondrial dehydrogenases, which are present in living cells. The formazan product is insoluble in aqueous solutions and is trapped within the cells. The amount of formazan produced is proportional to the number of living cells in the sample.
Biochemical and Physiological Effects
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is not known to have any biochemical or physiological effects on living cells. It is a non-toxic dye that is widely used in cell-based assays.
実験室実験の利点と制限
The main advantage of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is its simplicity and ease of use. The assay can be performed in a 96-well plate format and requires only a simple colorimetric readout. The assay is also relatively inexpensive compared to other cell viability assays. The main limitation of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is its lack of sensitivity. The assay is not suitable for detecting small changes in cell viability or proliferation. In addition, the assay is not suitable for use with certain cell types, such as those that do not have mitochondrial dehydrogenases.
将来の方向性
There are several future directions for the use of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide in scientific research. One potential direction is the development of more sensitive 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide-based assays. This could be achieved by modifying the dye structure or by using more sensitive detection methods. Another potential direction is the use of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide in combination with other assays to assess multiple aspects of cell function. Finally, 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide could be used in combination with other dyes to assess cell viability and proliferation in three-dimensional cell culture models.
合成法
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 2-(4-thiazolyl)-2-aminoacetic acid with phosphorus pentachloride to form 2-(4-thiazolyl)-2-chloroacetic acid. The latter is then reacted with 2-aminoethanol to form 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide. The purity of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide can be improved by recrystallization from water.
特性
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)acetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.BrH/c10-9(12)5-11-6-13-8-4-2-1-3-7(8)11;/h1-4,6H,5H2,(H-,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQGECHIHFUWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC(=O)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-3-ium-3-yl)acetamide;bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)


![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)